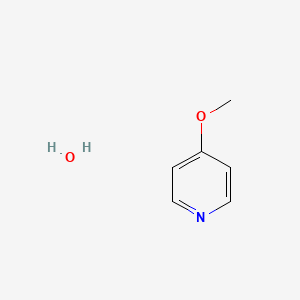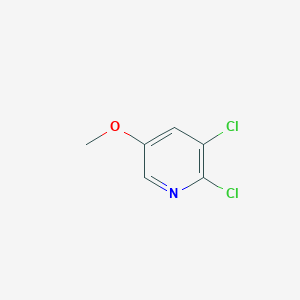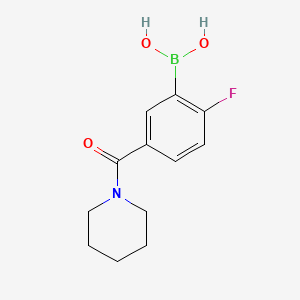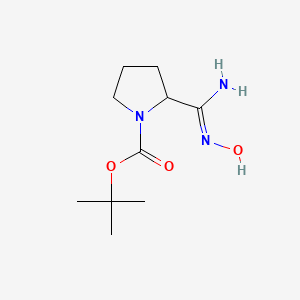
(4-(二甲基氨基羰基)-3-氟苯基)硼酸
描述
4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid is a boronic acid derivative with the empirical formula C9H12BNO3 and a molecular weight of 193.01 . It is typically used as a reagent in laboratory chemical reactions .
Molecular Structure Analysis
The molecular structure of 4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid consists of a phenyl ring substituted with a dimethylcarbamoyl group and a boronic acid group . The compound’s SMILES string is CN©C(=O)c1ccc(cc1)B(O)O .Chemical Reactions Analysis
Boronic acids, including 4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid, are commonly used in Suzuki-Miyaura coupling reactions . This type of reaction is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between the boronic acid and an organic halide .Physical And Chemical Properties Analysis
4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid is a solid with a melting point of 141-145 °C . It is recommended to be stored at 2-8°C in a well-ventilated place .科学研究应用
合成和结构分析
- 合成和晶体结构:与 (4-(二甲基氨基羰基)-3-氟苯基)硼酸类似的氨基-3-氟苯基硼酸衍生物已从溴氟苯胺合成。这些化合物的 pKa 值低,使其适用于在生理 pH 值下工作的葡萄糖传感材料。这表明它们在生物医学应用中的潜力 (Das 等人,2003 年)。
荧光和传感应用
- 用于糖类的荧光特性:含有硼酸基团的芪类衍生物(与查询化合物密切相关)表现出显着的溶剂极性依赖性和电荷转移态。此特性被用于开发葡萄糖和其他糖类的比率荧光探针 (Dicesare 和 Lakowicz,2001 年)。
- 荧光猝灭研究:苯胺对硼酸衍生物在醇中的荧光猝灭研究提供了对这些化合物光物理性质的见解,这对于它们在传感技术中的应用至关重要 (Geethanjali 等人,2015 年)。
材料科学和化学
- 环状硼酯化:芳基硼酸与适当的二元醇环状酯化后,可转化为磷光和机械发光材料,为材料科学开辟了新途径 (Zhang 等人,2018 年)。
- HPLC 中的荧光标记:硼酸衍生物(包括苯硼酸)被用作高效液相色谱 (HPLC) 中二醇化合物的荧光标记试剂,突出了它们的分析效用 (Terado 等人,2000 年)。
生物医学应用
- 硼酸-二醇络合:硼酸与生物相关二醇(如糖类和肽聚糖)结合的能力突出了它们在生物材料中的潜力,特别是在动态共价和响应性水凝胶中 (Brooks 等人,2018 年)。
传感和检测
- 硼酸在传感应用中的作用:硼酸由于其与二醇和路易斯碱的相互作用,在各种传感应用中至关重要,包括生物标记和治疗剂的开发 (Lacina 等人,2014 年)。
- 细菌识别:基于硼酸的荧光传感器已用于快速识别细菌,证明了它们在微生物学应用中的效用 (Amin 和 Elfeky,2013 年)。
安全和危害
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin and eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
属性
IUPAC Name |
[4-(dimethylcarbamoyl)-3-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BFNO3/c1-12(2)9(13)7-4-3-6(10(14)15)5-8(7)11/h3-5,14-15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZPQOGKDGNRHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)N(C)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660194 | |
| Record name | [4-(Dimethylcarbamoyl)-3-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid | |
CAS RN |
874289-13-1 | |
| Record name | [4-(Dimethylcarbamoyl)-3-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Dimethylcarbamoyl)-3-fluorobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 3-amino-3-[3-(trifluoromethyl)anilino]prop-2-en-1-oate hydrochloride](/img/structure/B1387952.png)





![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methoxybenzamide](/img/structure/B1387961.png)



![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-2-carboxylic acid](/img/structure/B1387968.png)

